3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(33-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-32-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQKPIWVMUFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple functional groups, including furan, trifluoromethyl, phenyl, oxadiazole, and quinazolinone rings. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C23H15F3N4O3S
- Molecular Weight: 484.45 g/mol
- IUPAC Name: 3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antimicrobial Activity
Research on quinazolinone derivatives has shown promising antimicrobial properties. A study highlighted that certain substitutions on the phenyl ring significantly affect antibacterial activity. For instance, compounds with methoxy or methyl substituents demonstrated enhanced activity against various gram-positive bacteria . The specific compound may exhibit similar properties due to its structural components.
Anticancer Potential
Quinazolinone derivatives are known for their anticancer activities, particularly through mechanisms involving inhibition of key enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell proliferation. Compounds designed with quinazolinone scaffolds have been evaluated for their ability to inhibit DHFR, leading to potential anticancer effects . The compound's structural elements may contribute to its efficacy in this regard.
Anti-inflammatory Effects
Some studies suggest that quinazolinone derivatives possess anti-inflammatory properties. The incorporation of various substituents can modulate these effects. For example, modifications that enhance interaction with inflammatory pathways have been documented . The specific compound's ability to mitigate inflammation remains to be explored but is a plausible area of investigation given its structure.
Structure-Activity Relationship (SAR)
A comprehensive analysis of quinazolinone derivatives has been conducted to understand their biological activities better. For instance:
- Antibacterial Activity: A series of quinazolinone derivatives were synthesized and tested against bacterial strains like Staphylococcus aureus and Bacillus cereus. Modifications at specific positions on the quinazolinone ring significantly influenced their antibacterial potency .
| Compound | Structure | Antibacterial Activity |
|---|---|---|
| Compound A | Structure A | High |
| Compound B | Structure B | Moderate |
| Compound C | Structure C | Low |
In Vitro Studies
In vitro studies have demonstrated that certain derivatives of quinazolinones exhibit significant inhibition of cancer cell lines. These studies often utilize cell viability assays to assess the effectiveness of the compounds against various cancer types .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets:
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells through the activation of specific biochemical pathways. It may inhibit tumor growth by modulating the activity of enzymes and receptors involved in cancer progression .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant activity, suggesting that this compound might also contribute to reducing oxidative stress within cells .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Quinazolinone Core : This involves cyclization reactions that integrate the furan and oxadiazole moieties.
- Thioether Formation : The incorporation of the thioether linkage is crucial for enhancing biological activity.
Specific reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity during synthesis.
Case Studies and Research Findings
A variety of studies have explored the applications of this compound:
- In Vitro Studies : Investigations have demonstrated that derivatives of this compound can effectively bind to specific enzymes or receptors, leading to desired therapeutic effects such as reduced inflammation or inhibited tumor growth .
- Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies will help establish dosage regimens and potential side effects.
- Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar molecules has highlighted its enhanced potency due to the trifluoromethyl group, which increases its effectiveness in biological systems .
Chemical Reactions Analysis
Reactivity of the Thioether Group
The methylthio (-S-CH₂-) group exhibits characteristic nucleophilic substitution and oxidation reactions:
-
Oxidation to Sulfoxide/Sulfone : Reaction with oxidizing agents like H₂O₂ or mCPBA under controlled conditions:
This modification enhances metabolic stability in medicinal chemistry applications.
-
Alkylation/Arylation : The sulfur atom can act as a nucleophile in SN2 reactions with alkyl halides or aryl boronic acids under palladium catalysis.
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole moiety participates in ring-opening and substitution reactions:
-
Acidic/Basic Hydrolysis : Under reflux with HCl or NaOH, the oxadiazole ring cleaves to form intermediate amides or nitriles:
This reaction is critical for structural diversification in drug discovery .
-
Nucleophilic Aromatic Substitution : Electron-deficient positions on the oxadiazole ring (C-3 or C-5) react with amines or alkoxides to form substituted derivatives .
Quinazolinone Core Modifications
The quinazolin-4(3H)-one scaffold undergoes functionalization at positions 2 and 3:
-
N-Alkylation : The nitrogen at position 3 can be alkylated using alkyl halides or Michael acceptors in the presence of a base (e.g., K₂CO₃) .
-
Electrophilic Aromatic Substitution : The aromatic ring undergoes nitration or halogenation at electron-rich positions, directed by the fused oxadiazole-thioether system.
Trifluoromethylphenyl Reactivity
The para-trifluoromethylphenyl group influences electronic properties and participates in:
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce diverse aryl/heteroaryl groups .
-
Radical Reactions : Photocatalytic C–H functionalization to install alkyl or acyl groups .
Furan Ring Reactions
The furan-2-ylmethyl substituent engages in:
-
Electrophilic Substitution : Nitration or sulfonation at the α-position of the furan ring under acidic conditions.
-
Ring-Opening : Oxidative cleavage with ozone or RuO₄ to yield dicarbonyl compounds.
Mechanistic Insights
Q & A
Q. What are the recommended methods for synthesizing this compound with high purity and yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization with oxadiazole and furan moieties. Key steps include:
- Microwave-assisted synthesis to accelerate cyclization reactions (reduces reaction time from hours to minutes) .
- Use of polar aprotic solvents (e.g., DMF or DMSO) for intermediates requiring nucleophilic substitution .
- Catalyst optimization : Triethylamine or DMAP for thioether bond formation between the quinazolinone and oxadiazole groups .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy :
- ¹H NMR to confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, trifluoromethyl group at δ -62 ppm as a singlet) .
- ¹³C NMR to verify oxadiazole and quinazolinone carbonyl signals (δ 160–180 ppm) .
- FT-IR for functional groups: C=O stretches (1650–1750 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography (if crystals form) for absolute configuration determination .
Q. How can researchers design initial biological screening assays to evaluate the compound's activity?
- Methodological Answer: Prioritize target-based assays aligned with structural analogs’ known activities:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorescence-based kits, with IC₅₀ calculations via dose-response curves (1 nM–100 μM range) .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
- Cytotoxicity assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7), comparing viability to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?
- Methodological Answer: Focus on modular modifications guided by pharmacophore modeling:
- Core substitutions : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO₂, -CN) to assess impact on target binding .
- Oxadiazole ring variations : Synthesize 1,3,4-thiadiazole or 1,2,3-triazole analogs to compare potency .
- Side-chain optimization : Introduce alkyl or aryl groups on the furan-methyl moiety to enhance lipophilicity (logP calculations via HPLC) .
- In silico docking : Use AutoDock Vina to predict binding affinities to targets like PARP-1 or HDACs, correlating with experimental IC₅₀ values .
Q. What strategies resolve discrepancies in spectral data interpretation during structural elucidation?
- Methodological Answer: Address contradictions via:
- 2D NMR experiments : HSQC and HMBC to resolve overlapping signals (e.g., distinguishing quinazolinone C=O from oxadiazole C=N) .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to track carbon connectivity in complex spectra .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., bromo- or fluoro-substituted derivatives) to identify characteristic shifts .
- Dynamic NMR : Study temperature-dependent spectra to detect conformational flexibility in the oxadiazole-thioether linkage .
Q. What in vivo experimental models are appropriate for assessing the compound’s therapeutic potential?
- Methodological Answer: Select models based on preliminary in vitro activity:
- Anti-inflammatory : Carrageenan-induced paw edema in rats, measuring TNF-α/IL-6 levels via ELISA after oral dosing (10–50 mg/kg) .
- Anticancer : Xenograft mice models (e.g., HCT-116 colorectal tumors), monitoring tumor volume and metastasis over 21 days .
- Neuroprotective : MPTP-induced Parkinson’s models, evaluating dopamine levels via HPLC post-administration .
- Pharmacokinetics : Plasma stability (LC-MS/MS), bioavailability (AUC calculations), and metabolite profiling (hepatic microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
